molecular formula C25H17ClN4O2S B5040271 (6Z)-6-[3-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[3-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5040271
M. Wt: 472.9 g/mol
InChI Key: WTVBVPLWKHYUNA-ZEOXQOHMSA-N
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Description

(6Z)-6-[3-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a benzyloxybenzylidene group, a chlorophenyl group, and a dihydrothiadiazolopyrimidinone core

Preparation Methods

The synthesis of (6Z)-6-[3-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves multiple steps, typically starting with the preparation of the core thiadiazolo[3,2-a]pyrimidine structure. The synthetic route may include the following steps:

    Formation of the Thiadiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazolo[3,2-a]pyrimidine core.

    Introduction of the Benzyloxybenzylidene Group: This step involves the reaction of the core structure with a benzyloxybenzylidene precursor under suitable conditions to introduce the benzyloxybenzylidene group.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the intermediate compound with a chlorophenyl precursor to introduce the chlorophenyl group.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

(6Z)-6-[3-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced with other groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form hydrolyzed products.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6Z)-6-[3-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (6Z)-6-[3-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

(6Z)-6-[3-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be compared with other similar compounds, such as:

    Benzylamine: Benzylamine is an organic compound with a benzyl group attached to an amine functional group.

    Cetylpyridinium Chloride: Cetylpyridinium chloride is a quaternary ammonium compound used as an antiseptic and disinfectant.

    Domiphen Bromide: Domiphen bromide is another quaternary ammonium compound with antiseptic properties.

Properties

IUPAC Name

(6Z)-2-(2-chlorophenyl)-5-imino-6-[(3-phenylmethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN4O2S/c26-21-12-5-4-11-19(21)24-29-30-22(27)20(23(31)28-25(30)33-24)14-17-9-6-10-18(13-17)32-15-16-7-2-1-3-8-16/h1-14,27H,15H2/b20-14-,27-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVBVPLWKHYUNA-ZEOXQOHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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